molecular formula C13H15ClF2O B6294820 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone CAS No. 1800374-96-2

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone

Cat. No.: B6294820
CAS No.: 1800374-96-2
M. Wt: 260.71 g/mol
InChI Key: SCFFJAQNYKSDND-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a pentylphenyl group attached to a difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 4-pentylphenyl derivatives with chlorodifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amide derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites or altering the conformation of target molecules. This interaction can lead to inhibition or activation of specific biological processes, depending on the context.

Comparison with Similar Compounds

  • 1-(4-Pentylphenyl)-2-chloroethanone
  • 1-(4-Pentylphenyl)-2,2-difluoroethanone

Comparison: 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone is unique due to the presence of both chlorine and difluoro groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds that lack these features.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-pentylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFFJAQNYKSDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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